Cas no 175205-82-0 (2-Bromo-3-(trifluoromethyl)pyridine)

2-Bromo-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring both bromine and trifluoromethyl functional groups, making it a versatile intermediate in organic synthesis. Its electron-withdrawing trifluoromethyl group enhances reactivity in cross-coupling reactions, while the bromine substituent serves as a handle for further functionalization via metal-catalyzed transformations. This compound is particularly valuable in pharmaceutical and agrochemical research, where its structural motifs are leveraged to modulate biological activity and physicochemical properties. High purity grades ensure consistent performance in demanding applications. Its stability under standard storage conditions and compatibility with common reaction conditions further contribute to its utility in synthetic chemistry.
2-Bromo-3-(trifluoromethyl)pyridine structure
175205-82-0 structure
Product name:2-Bromo-3-(trifluoromethyl)pyridine
CAS No:175205-82-0
MF:C6H3BrF3N
MW:225.9939
MDL:MFCD00153084
CID:66007
PubChem ID:5193820

2-Bromo-3-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-3-trifluoromethylpyridine
    • 2-Bromo-3-(trifluoromethyl)pyridine
    • 16189
    • BUTTPARK 27\06-85
    • 2-BROMO-3-(TRIFLUORORMETHYL)PYRIDINE
    • Bromotrifluoromethylpyridine 23()---
    • PYRIDINE, 2-BROMO-3-(TRIFLUOROMETHYL)-
    • 16189 2-BROMO-3-TRIFLUOROMETHYLPYRIDINE
    • 2-Bromo-alpha,alpha,alpha-trifluoro-3-picoline
    • 2-Bromo-3-(trifluoromethyl)pyridine98%
    • 2-Bromo-3-(trifluoromethyl)pyridine 98%
    • 2-Bromo-3-Trifluoromethyl Pyridine
    • PubChem2999
    • KSC174I2D
    • 2-Bromo-3-trifluoromethyl-pyridine
    • STL554669
    • RB1731
    • WT1996
    • SBB054385
    • BBL100875
    • 2-bromo-3-(trifluoromethyl) pyridine
    • LS
    • B3179
    • Q-101225
    • J-508253
    • CS-W013033
    • AB04059
    • 2-bromanyl-3-(trifluoromethyl)pyridine
    • FT-0601260
    • DTXSID70409349
    • PS-7770
    • A3885
    • SCHEMBL162911
    • AKOS005063454
    • 175205-82-0
    • AM20050886
    • 2-Bromo-3-(trifluoromethyl)pyridine, 97%
    • A811956
    • EN300-118946
    • AC-9469
    • MFCD00153084
    • 2-Bromo-3-trifluoromethylpyridine,97%
    • DB-005996
    • MDL: MFCD00153084
    • Inchi: 1S/C6H3BrF3N/c7-5-4(6(8,9)10)2-1-3-11-5/h1-3H
    • InChI Key: OFGSIPQYQUVVPL-UHFFFAOYSA-N
    • SMILES: BrC1=C(C([H])=C([H])C([H])=N1)C(F)(F)F

Computed Properties

  • Exact Mass: 224.94000
  • Monoisotopic Mass: 224.940096
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.9
  • Tautomer Count: nothing
  • Surface Charge: 0
  • XLogP3: 2.8

Experimental Properties

  • Color/Form: Yellow or white crystalline powder
  • Density: 1.707
  • Melting Point: 38.0 to 42.0 deg-C
  • Boiling Point: 69°C/9mmHg(lit.)
  • Flash Point: Fahrenheit: 82.4 ° f
    Celsius: 28 ° c
  • Refractive Index: 1.495
  • PSA: 12.89000
  • LogP: 2.86290
  • Solubility: Not determined

2-Bromo-3-(trifluoromethyl)pyridine Security Information

2-Bromo-3-(trifluoromethyl)pyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Bromo-3-(trifluoromethyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B62790-100g
2-Bromo-3-(trifluoromethyl)pyridine
175205-82-0 98%
100g
¥825.0 2022-04-28
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H25822-1g
2-Bromo-3-(trifluoromethyl)pyridine, 98%
175205-82-0 98%
1g
¥1614.00 2023-03-15
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R006086-1g
2-Bromo-3-(trifluoromethyl)pyridine
175205-82-0 98%
1g
¥36 2024-05-25
Fluorochem
012722-25g
2-Bromo-3-(trifluoromethyl) pyridine
175205-82-0 98%
25g
£69.00 2022-03-01
TRC
B696005-250mg
2-Bromo-3-trifluoromethylpyridine
175205-82-0
250mg
$ 75.00 2023-04-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-IL747-25g
2-Bromo-3-(trifluoromethyl)pyridine
175205-82-0 98%
25g
498CNY 2021-05-10
Alichem
A023022368-100g
2-Bromo-3-(trifluoromethyl)pyridine
175205-82-0 98%
100g
$242.83 2022-04-02
Matrix Scientific
008858-25g
2-Bromo-3-(trifluoromethyl)pyridine, 98%
175205-82-0 98%
25g
$48.00 2023-09-09
Fluorochem
012722-10g
2-Bromo-3-(trifluoromethyl) pyridine
175205-82-0 98%
10g
£31.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B137494-1g
2-Bromo-3-(trifluoromethyl)pyridine
175205-82-0 ≥97.0%
1g
¥29.90 2023-09-04

Additional information on 2-Bromo-3-(trifluoromethyl)pyridine

2-Bromo-3-(Trifluoromethyl)Pyridine: A Comprehensive Overview

2-Bromo-3-(trifluoromethyl)pyridine, also known by its CAS number 175205-82-0, is a heterocyclic aromatic compound with significant applications in organic synthesis and materials science. This compound is characterized by its pyridine ring structure, which is a six-membered ring containing one nitrogen atom. The substituents on the ring—a bromine atom at position 2 and a trifluoromethyl group at position 3—confer unique electronic and steric properties, making it a valuable building block in various chemical reactions.

The synthesis of 2-bromo-3-(trifluoromethyl)pyridine typically involves multi-step processes, often starting from pyridine derivatives. One common approach is the bromination of 3-trifluoromethylpyridine, which can be achieved through electrophilic substitution under specific conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in ensuring high yield and purity of the final product. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of these processes.

In terms of physical properties, 2-bromo-3-(trifluoromethyl)pyridine is a white crystalline solid with a melting point of approximately 150°C. Its solubility in common organic solvents like dichloromethane and acetonitrile makes it suitable for various solution-phase reactions. The compound exhibits moderate stability under standard conditions but can undergo degradation under harsh acidic or basic environments. Understanding these properties is essential for its safe handling and storage in research and industrial settings.

The electronic structure of 2-bromo-3-(trifluoromethyl)pyridine has been extensively studied using computational chemistry methods. The presence of the electron-withdrawing trifluoromethyl group at position 3 significantly influences the electronic distribution across the pyridine ring. This effect enhances the electrophilicity of the ring, making it more reactive towards nucleophilic substitutions and additions. Recent studies have also explored its potential as a ligand in transition metal-catalyzed reactions, where its ability to coordinate with metal centers has shown promise in asymmetric catalysis.

2-Bromo-3-(trifluoromethyl)pyridine finds applications in diverse fields, including pharmaceuticals, agrochemicals, and advanced materials. In drug discovery, it serves as a key intermediate in the synthesis of bioactive molecules targeting various therapeutic areas such as oncology and infectious diseases. For instance, recent research has highlighted its role in constructing heterocyclic frameworks with potential anti-cancer activity. In agrochemistry, derivatives of this compound are being investigated for their pesticidal properties due to their ability to inhibit key enzymes in pest metabolism.

In materials science, 2-bromo-3-(trifluoromethyl)pyridine has been utilized as a precursor for functional materials such as coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique porosity and selectivity, making them ideal candidates for gas storage and separation applications. Recent breakthroughs have demonstrated enhanced performance when this compound is incorporated into MOF structures due to its ability to tune pore size and functionality.

The environmental impact of 2-bromo-3-(trifluoromethyl)pyridine has also garnered attention from researchers. Studies on its biodegradation pathways have provided insights into its persistence in natural environments. Efforts are underway to develop greener synthesis routes that minimize waste generation and energy consumption while maximizing atom economy.

In conclusion, 2-bromo-3-(trifluoromethyl)pyridine, with its unique structural features and versatile reactivity, continues to be a focal point in contemporary chemical research. Its applications span across multiple disciplines, driven by advancements in synthetic methodologies and computational modeling. As research progresses, this compound is expected to unlock new possibilities in drug development, agrochemicals, and materials science.

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